molecular formula C9H10N2O3 B13937964 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide

2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide

Cat. No.: B13937964
M. Wt: 194.19 g/mol
InChI Key: UBGYICPMVYUOBA-UHFFFAOYSA-N
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Description

2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide is a heterocyclic organic compound with the molecular formula C9H10N2O3 This compound is characterized by its pyridine ring substituted with isopropenyl, methyl, and nitro groups, along with an oxide group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide typically involves the nitration of 2-isopropenyl-4-methyl-pyridine followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents to introduce the oxide group at the nitrogen atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed:

Scientific Research Applications

2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

    2-Isopropenyl-4-methyl-3-nitro-pyridine: Lacks the oxide group at the nitrogen atom.

    4-Methyl-3-nitro-pyridine: Lacks the isopropenyl group.

    3-Nitro-pyridine: Lacks both the isopropenyl and methyl groups.

Uniqueness: 2-Isopropenyl-4-methyl-3-nitro-pyridine 1-oxide is unique due to the presence of the isopropenyl, methyl, and nitro groups along with the oxide group at the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-methyl-3-nitro-1-oxido-2-prop-1-en-2-ylpyridin-1-ium

InChI

InChI=1S/C9H10N2O3/c1-6(2)8-9(11(13)14)7(3)4-5-10(8)12/h4-5H,1H2,2-3H3

InChI Key

UBGYICPMVYUOBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=[N+](C=C1)[O-])C(=C)C)[N+](=O)[O-]

Origin of Product

United States

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